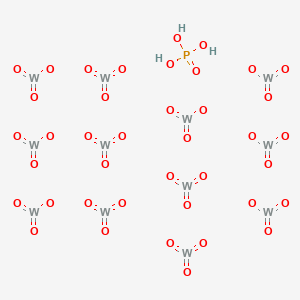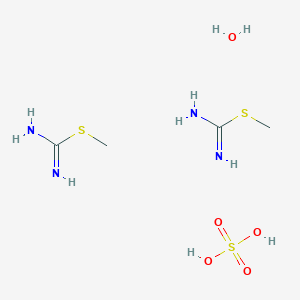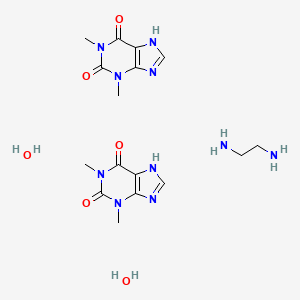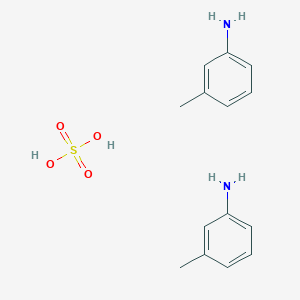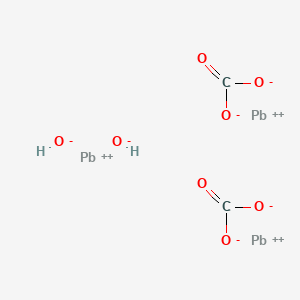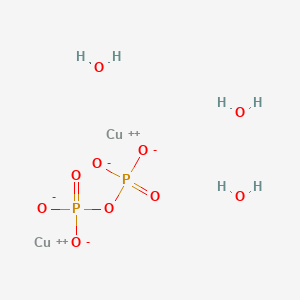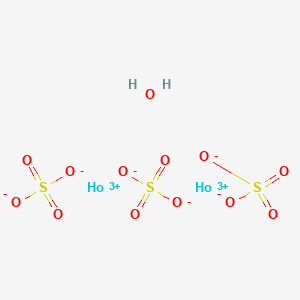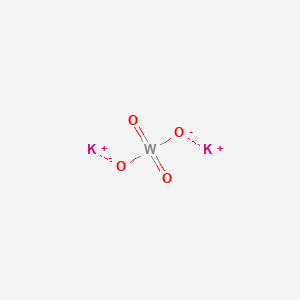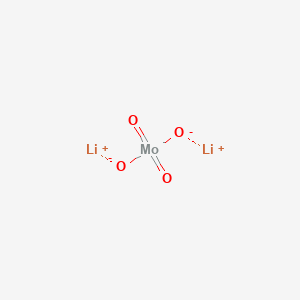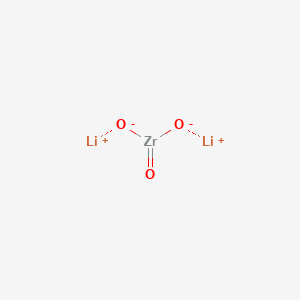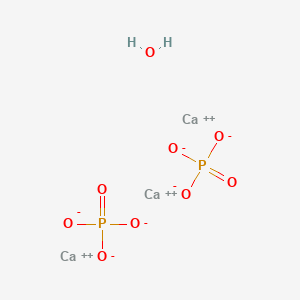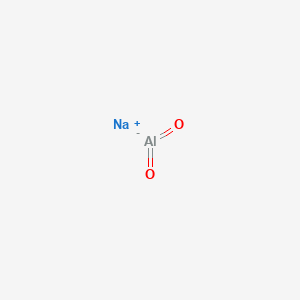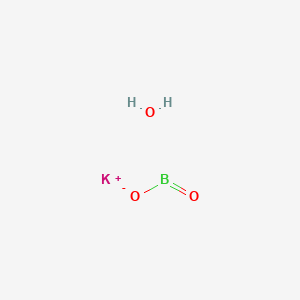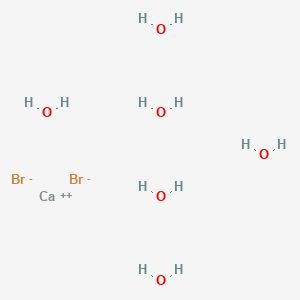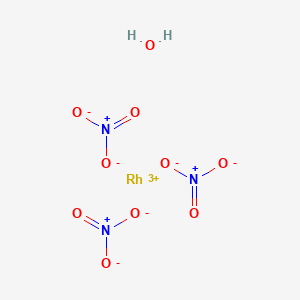
rhodium(3+);trinitrate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) nitrate hydrate is a crystalline compound widely used in various fields such as catalysis, electroplating, and the glass industry . It is a salt of rhodium and nitric acid with the chemical formula Rh(NO₃)₃·xH₂O. This compound is known for its high rhodium content, approximately 36% by weight, making it a valuable precursor for synthesizing rhodium-based catalysts and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate hydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline hydrate form of rhodium(III) nitrate .
Industrial Production Methods: In industrial settings, rhodium(III) nitrate hydrate is produced by dissolving rhodium-containing materials, such as spent catalysts or rhodium scrap, in nitric acid. The solution is then purified and crystallized to obtain the desired product. This method allows for the recycling of rhodium from various sources, making it a sustainable approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) nitrate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the rhodium(III) nitrate complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Reactions often involve oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products:
Oxidation: Formation of higher oxidation state rhodium compounds.
Reduction: Formation of rhodium(I) or rhodium(0) complexes.
Substitution: Formation of new rhodium complexes with different ligands.
Scientific Research Applications
Rhodium(III) nitrate hydrate has numerous applications in scientific research, including:
Biology: Employed in studies involving rhodium-based compounds for potential biological activities.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Mechanism of Action
The mechanism by which rhodium(III) nitrate hydrate exerts its effects depends on the specific application. In catalysis, the rhodium center often acts as an active site for various chemical transformations. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.
Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate hydrate.
Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.
Uniqueness: Rhodium(III) nitrate hydrate is unique due to its high rhodium content and its ability to act as a versatile precursor for various rhodium-based catalysts. Its solubility in water and ability to form stable complexes with different ligands make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
rhodium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Rh/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLCKVVKVHCMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Rh+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
